Product packaging for 4-(2-Phenylethyl)quinoline(Cat. No.:CAS No. 5414-80-2)

4-(2-Phenylethyl)quinoline

Cat. No.: B11873538
CAS No.: 5414-80-2
M. Wt: 233.31 g/mol
InChI Key: JGVZDKXJGZQANY-UHFFFAOYSA-N
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Description

4-(2-Phenylethyl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and biochemical research. Quinolines are a prominent class of compounds known for their diverse biological activities. While specific data on this exact compound is emerging, research on closely related 2-phenylquinolines and other quinoline analogs provides strong rationale for its investigation. These related compounds are frequently explored for their antiparasitic and antimicrobial properties, particularly against mycobacterial species such as Mycobacterium tuberculosis . Furthermore, certain quinoline-2-carboxamide derivatives have demonstrated higher activity against M. tuberculosis than standard treatments like isoniazid, highlighting the potential of this chemical scaffold in developing new anti-tuberculosis agents . Beyond infectious disease research, quinoline derivatives are actively investigated in oncology. Studies show that various quinolines exhibit selective cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) . These compounds can induce cell cycle arrest and promote apoptosis (programmed cell death) in malignant cells, making them valuable tools for understanding cancer biology and identifying new therapeutic targets . The presence of the phenylethyl group at the 4-position suggests potential for interaction with various enzymatic pathways, positioning this compound as a promising candidate for hit-to-lead optimization in drug discovery. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15N B11873538 4-(2-Phenylethyl)quinoline CAS No. 5414-80-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5414-80-2

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

4-(2-phenylethyl)quinoline

InChI

InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-9,12-13H,10-11H2

InChI Key

JGVZDKXJGZQANY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=NC3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development

Established Synthetic Pathways for 4-(2-Phenylethyl)quinoline

Traditional methods for quinoline (B57606) synthesis rely on the acid-catalyzed condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds. Several named reactions are foundational to quinoline chemistry and can be adapted for the synthesis of this compound.

Doebner-von Miller Reaction : This reaction involves the synthesis of quinolines from an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of a strong acid. For the specific synthesis of this compound, this would typically involve the reaction of aniline with an α,β-unsaturated aldehyde or ketone derived from 3-phenylpropanal (B7769412).

Combes Quinoline Synthesis : This method uses the reaction of anilines with β-diketones in the presence of an acid catalyst. To obtain the desired product, a custom β-diketone bearing a phenylethyl group would be required.

Pfitzinger Reaction : The Pfitzinger reaction is another cornerstone method that involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group under basic conditions to form a quinoline-4-carboxylic acid. smolecule.com Subsequent decarboxylation would be necessary. The use of a ketone such as 4-phenylbutan-2-one could theoretically lead to the desired substitution pattern.

These classical syntheses, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids, and may result in lower yields compared to more modern methods. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org This approach offers advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. rsc.orgbeilstein-journals.org

Povarov Reaction : The Povarov reaction is a powerful MCR for the synthesis of tetrahydroquinolines (THQs), which can then be oxidized to form quinolines. beilstein-journals.org The reaction is an acid-catalyzed [4+2] cycloaddition between an aniline, an aldehyde, and an electron-rich alkene. The subsequent dehydrogenation of the resulting THQ adduct provides the fully aromatic quinoline. Manganese dioxide (MnO₂) has proven to be an effective oxidizing agent for this transformation, affording high yields and clean reactions. beilstein-journals.org

Doebner Reaction : An alternative view of the classic Doebner reaction frames it as a multi-component synthesis. It involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid. nih.gov The mechanism can proceed through an initial aldol (B89426) condensation or a Mannich-type reaction, followed by cyclization and oxidation to yield a quinoline-4-carboxylic acid. nih.gov Using 3-phenylpropanal as the aldehyde component would be a direct route to a precursor for this compound.

Friedländer-type MCRs : The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be performed as a three-component reaction. A variant could involve an o-aminoaryl ketone, an aldehyde, and a source of the phenylethyl group to construct the desired quinoline scaffold in one pot.

The table below summarizes representative multi-component strategies for quinoline synthesis.

Reaction NameReactantsKey FeaturesReference
Povarov ReactionAniline, Aldehyde, AlkeneForms tetrahydroquinoline precursor, requires subsequent oxidation. beilstein-journals.org
Doebner ReactionAromatic Amine, Aldehyde, Pyruvic AcidDirectly yields quinoline-4-carboxylic acids. nih.gov
Catalyst-Free MCRBenzene-1,3-diol, Aldehyde, Ammonium Acetate, AcetoacetanilideHigh-yield, catalyst-free condensation in ethanol. tandfonline.com

Catalytic Synthesis of this compound

Catalysis offers milder reaction conditions, higher selectivity, and improved efficiency for the synthesis of quinolines. Both metal-based and organic catalysts have been successfully employed.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. These methods are particularly useful for adding substituents to a pre-formed heterocyclic ring.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. To synthesize this compound, this could involve the reaction of 4-chloroquinoline (B167314) or 4-bromoquinoline (B50189) with a (2-phenylethyl)boronic acid derivative. researchgate.net

Copper-Catalyzed Reactions : Copper catalysts have been used for various quinoline syntheses. For instance, Cu(OTf)₂ can catalyze a [2+2+2] cascade annulation of diaryliodonium salts with nitriles to produce 2,4-disubstituted quinolines. nih.gov Another approach involves the copper-catalyzed amidation of 2-haloacetophenones, followed by a Camps cyclization to yield quinolin-4-ones, which are precursors to quinolines. mdpi.com

Transition-Metal-Free Cyclocondensation : A notable method involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. In a specific example, the phenylethyl enaminone was reacted with o-aminobenzyl alcohol to furnish this compound in a 61% yield, demonstrating a transition-metal-free approach. frontiersin.org

The following table details examples of catalytic reactions for quinoline synthesis.

Catalyst SystemReaction TypeSubstratesYield (%)Reference
Pd(PPh₃)₄ / K₂CO₃Suzuki-Miyaura Coupling4-Chloroquinoline, (2-Phenylethyl)boronic acidVaries researchgate.net
Cu(OTf)₂Cascade AnnulationDiaryliodonium salts, Nitriles52-90 nih.gov
None (I₂/K₂CO₃)Oxidative Cyclocondensationo-Aminobenzyl alcohol, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one61 frontiersin.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a green and sustainable alternative to metal catalysis.

Brønsted Acid Catalysis : Chiral phosphoric acids, a type of Brønsted acid, have been used to catalyze the enantioselective transfer hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines using a Hantzsch ester as the hydride source. dicp.ac.cn This method is significant for producing chiral tetrahydroquinoline derivatives. While this is a reduction, the initial activation of the quinoline ring by the organocatalyst is a key step.

DABCO-Catalyzed Reactions : 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been employed as a mild and efficient organocatalyst in the synthesis of various heterocyclic compounds, including quinazolines. scilit.com Its basic and nucleophilic properties can facilitate condensation reactions leading to quinoline scaffolds under mild conditions.

EDA Complex Catalysis : A catalytic electron donor–acceptor (EDA) complex can drive the visible-light-induced annulation reaction between N,N-substituted dialkyl anilines and activated alkenes to form tetrahydroquinolines. nih.gov The process is notable for using a catalytic acceptor that is regenerated by aerobic oxidation, offering a mild photochemical route to quinoline precursors. nih.gov

Novel Synthetic Route Design and Exploration

Research continues to uncover novel and more efficient pathways for the synthesis of substituted quinolines. A promising strategy involves the transition-metal-free direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.org This reaction proceeds under oxidative conditions, using potassium carbonate as a base and iodine as a promoter, to afford 3-substituted quinolines. The use of a phenylethyl-substituted enaminone in this reaction provides a direct and efficient route to this compound with good yield. frontiersin.org This approach is attractive due to its operational simplicity and avoidance of transition metal catalysts.

Asymmetric Synthesis Approaches for Chiral Analogs

The introduction of chirality into the this compound framework opens up new avenues for drug discovery and the development of chiral materials. Asymmetric synthesis, the process of creating chiral molecules from non-chiral starting materials, is a critical area of research. chiralpedia.com Industrial applications, particularly in pharmaceuticals, heavily rely on the production of specific enantiomers that exhibit the desired biological activity. chiralpedia.com

One notable approach involves the use of chiral catalysts, such as those derived from cinchona alkaloids, to induce enantioselectivity. For instance, a cinchonidine-based phase transfer catalyst has been employed in the aza-Michael reaction, a key step in the synthesis of complex chiral molecules. nih.gov Another powerful technique is sulfur ylide-mediated asymmetric epoxidation, which has been successfully used to construct key chiral epoxide intermediates with excellent enantioselectivity and diastereoselectivity. acs.org These epoxides can then undergo regioselective ring-opening to furnish the desired chiral amines. acs.org

The development of novel catalysts is paramount. For example, a catalyst with a structure that creates a "closed" environment between an ethynyl (B1212043) group and a quinoline ring has shown promise in trifluoromethylation reactions, achieving high yields and enantiomeric excesses. nih.gov

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into quinoline synthesis. researchgate.netnih.gov Traditional methods often require harsh conditions, toxic reagents, and organic solvents, leading to environmental concerns. researchgate.netnih.gov

Modern approaches focus on the use of environmentally benign solvents like water and ionic liquids, as well as solvent-free conditions. tandfonline.comijpsjournal.com Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and improving yields compared to conventional heating methods. tandfonline.comijpsjournal.com

The use of reusable and recyclable catalysts is another cornerstone of green quinoline synthesis. Nanocatalysts, in particular, have shown great promise due to their high surface area and catalytic activity. nih.govacs.org For example, titanium dioxide nanoparticles have been used as a catalyst in the synthesis of quinoline hybrids under ultrasonic irradiation in an aqueous medium. acs.org Similarly, heterogeneous cobalt oxide has proven effective for the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions. organic-chemistry.org The development of catalysts from renewable resources, such as those derived from neem leaf extract, further underscores the commitment to sustainable chemistry. acs.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency of any synthetic route hinges on the careful optimization of reaction conditions. For the synthesis of quinoline derivatives, key parameters include the choice of catalyst, solvent, temperature, and reaction time.

A systematic approach to optimization involves screening various catalysts and solvents. For instance, in a particular reaction, raising the temperature from ambient to 45°C did not improve the yield, while testing solvents like DMF, CH3CN, and CHCl3 also proved unsuccessful in enhancing the reaction's efficiency. researchgate.net However, a significant improvement was observed when the amount of the iodine catalyst was increased. researchgate.net

In other cases, solvent-free conditions at elevated temperatures (e.g., 80-90°C) have been found to be optimal, leading to high yields and short reaction times. nih.gov The choice of catalyst is also critical; for example, a single-atom iron catalyst has been shown to outperform both homogeneous and nanocatalyst systems in certain quinoline syntheses. organic-chemistry.org

The following table summarizes the optimization of conditions for a specific quinoline synthesis:

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1I2 (1.0)CH2Cl2rt65
2I2 (2.0)CH2Cl2rt72
3I2 (2.0)CH2Cl24572
4I2 (2.0)DMFrtNo reaction
5I2 (2.0)CH3CNrtTrace
6I2 (2.0)CHCl3rtTrace
7I2 (3.0)CH2Cl2rt78

Data adapted from a study on a two-pot synthesis. researchgate.net

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanism is fundamental to optimizing existing synthetic methods and developing new ones. For the synthesis of quinolines, several key mechanistic pathways have been proposed and investigated.

One common strategy involves the Friedlander annulation, which is a condensation and cyclization reaction between an aromatic 2-aminoaldehyde or ketone and a ketone possessing a methylene (B1212753) group. acgpubs.org The mechanism of other named reactions like the Conrad-Limpach synthesis, which produces 4-hydroxyquinolines, has also been studied. researchgate.net

In a transition-metal-free approach, the reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols proceeds through a direct oxidative cyclocondensation. frontiersin.org Control experiments have shown that an N-aryl enaminone intermediate is formed via a transamination process. frontiersin.org This intermediate then undergoes intramolecular cyclization to yield the final quinoline product. frontiersin.org

Another proposed mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. acs.org In this pathway, an aldehyde first reacts with an active methylene compound. The resulting intermediate then undergoes a Michael addition with an aniline derivative, followed by cyclization and elimination to form the quinoline ring. acs.org

The study of reaction mechanisms often involves isolating and characterizing intermediates, as well as performing computational studies to model the reaction pathway. This deep understanding allows for the rational design of more efficient and selective synthetic routes.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The quinoline ring system is generally resistant to electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, when such reactions do occur, they preferentially take place on the benzene ring (carbocyclic ring) rather than the pyridine (B92270) ring (heterocyclic ring). The presence of the phenylethyl group at the 4-position is expected to have a modest electronic influence on the benzene part of the quinoline core. Electrophilic attack typically occurs at positions 5 and 8, as these positions are most activated and lead to the most stable carbocation intermediates.

Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. In 4-(2-phenylethyl)quinoline, the 4-position is already substituted. Therefore, nucleophilic substitution is more likely to occur at the 2-position, especially if a good leaving group is present. The phenylethyl group may sterically hinder the approach of bulky nucleophiles to some extent. In cases where the quinoline nitrogen is quaternized, the ring system becomes even more activated towards nucleophilic attack.

Table 1: General Reactivity of the Quinoline Core in this compound

Reaction TypePreferred Position(s)Reagents and Conditions (Examples)Expected Product(s)
Electrophilic Substitution (Nitration)5 and 8HNO₃ / H₂SO₄5-Nitro-4-(2-phenylethyl)quinoline and 8-Nitro-4-(2-phenylethyl)quinoline
Electrophilic Substitution (Sulfonation)8 (at lower temp.), 6 (at higher temp.)H₂SO₄ / SO₃This compound-8-sulfonic acid or this compound-6-sulfonic acid
Nucleophilic Aromatic Substitution (with a leaving group at C2)2NaOMe, NaN₃, Amines2-Methoxy-, 2-azido-, or 2-amino-4-(2-phenylethyl)quinoline derivatives

Reactions Involving the Phenylethyl Side Chain

The phenylethyl side chain offers several sites for chemical modification. The benzylic position (the CH₂ group attached to the quinoline ring) is particularly susceptible to radical and oxidative reactions due to the stabilization of the resulting radical or carbocation by both the quinoline and phenyl rings.

Furthermore, the phenyl group of the side chain can undergo electrophilic aromatic substitution reactions. The directing effect of the ethyl-quinoline substituent on the phenyl ring is ortho- and para-directing.

Table 2: Potential Reactions of the Phenylethyl Side Chain

Reaction TypeSite of ReactionReagents and Conditions (Examples)Expected Product(s)
Benzylic BrominationBenzylic CH₂N-Bromosuccinimide (NBS), light/radical initiator4-(1-Bromo-2-phenylethyl)quinoline
Benzylic OxidationBenzylic CH₂KMnO₄, heat4-(1-Oxo-2-phenylethyl)quinoline or further cleavage products
Electrophilic Substitution on Phenyl Ring (Nitration)Ortho and Para positions of the phenyl groupHNO₃ / H₂SO₄4-(2-(4-Nitrophenyl)ethyl)quinoline and 4-(2-(2-Nitrophenyl)ethyl)quinoline

Oxidative and Reductive Transformations of this compound

Oxidation of this compound can occur at several positions. Strong oxidizing agents like potassium permanganate (B83412) can lead to the oxidation of the benzylic C-H bonds of the phenylethyl side chain, potentially leading to a ketone or, under harsh conditions, cleavage of the side chain to form quinoline-4-carboxylic acid. libretexts.orgpharmacy180.commdpi.com The quinoline ring itself is relatively resistant to oxidation, but under vigorous conditions, it can be cleaved.

Reduction of the quinoline ring is a common transformation. Catalytic hydrogenation, for instance using hydrogen gas with a palladium or platinum catalyst, typically reduces the pyridine ring to afford 4-(2-phenylethyl)-1,2,3,4-tetrahydroquinoline. rsc.org The benzene ring is more resistant to reduction and requires more forcing conditions.

Cycloaddition and Rearrangement Reactions

Photochemical rearrangements are also known for quinoline derivatives, though specific studies on this compound are lacking. Upon UV irradiation, quinolines can undergo various rearrangements, often involving the nitrogen atom and the adjacent carbon atoms.

Functional Group Interconversions and Derivatization Strategies

The functional groups present in derivatives of this compound can be interconverted to synthesize new analogues. For example, a nitro group introduced on the quinoline or the phenyl ring can be reduced to an amino group, which can then be further functionalized. A ketone formed by benzylic oxidation can be converted to an alcohol by reduction or an oxime by reaction with hydroxylamine.

Derivatization of this compound is a key strategy for modulating its biological activity. For instance, introducing polar groups can affect solubility and pharmacokinetic properties, while adding specific pharmacophores can enhance its interaction with biological targets.

Detailed Mechanistic Investigations of Specific Reactivity Profiles

Detailed mechanistic studies specifically on this compound are scarce. However, the mechanisms of the fundamental reactions of the quinoline core are well-established.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate or sigma complex). The electrophile attacks the electron-rich benzene ring, and the stability of the resulting carbocation determines the regioselectivity (positions 5 and 8 being favored).

Nucleophilic Aromatic Substitution: On a halo-substituted quinoline (e.g., 2-chloro-4-(2-phenylethyl)quinoline), the reaction typically follows an SNAr (addition-elimination) mechanism. The nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer-like intermediate, followed by the departure of the leaving group to restore aromaticity. mdpi.comquimicaorganica.org

Benzylic C-H Functionalization: Reactions at the benzylic position, such as radical bromination, proceed via a free-radical chain mechanism. The initiation step involves the formation of a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the product and regenerate a bromine radical.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would feature characteristic signals for the quinoline (B57606) ring protons, typically in the aromatic region (δ 7.0-9.0 ppm), and signals for the phenylethyl side chain, including the aromatic protons of the phenyl ring and the aliphatic protons of the ethyl linker. uncw.edu The ¹³C NMR spectrum would similarly show distinct resonances for the quinoline and phenylethyl carbons. chesci.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-Phenylethyl)quinoline (Note: These are estimated values based on standard substituent effects and data from similar structures. Actual values may vary.)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Quinoline H-2 8.8 - 9.0 150 - 152
Quinoline H-3 7.3 - 7.5 120 - 122
Quinoline H-5 8.0 - 8.2 129 - 131
Quinoline H-6 7.6 - 7.8 126 - 128
Quinoline H-7 7.8 - 8.0 128 - 130
Quinoline H-8 8.1 - 8.3 127 - 129
Phenylethyl -CH₂- (α) 3.2 - 3.4 35 - 37
Phenylethyl -CH₂- (β) 3.0 - 3.2 38 - 40
Phenylethyl Ph (ortho) 7.2 - 7.3 128 - 129
Phenylethyl Ph (meta) 7.3 - 7.4 128 - 129

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are essential. ipb.ptijpsdronline.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons on the quinoline ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8) and between the two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl linker.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. orientjchem.org It allows for the direct assignment of a carbon signal based on its attached proton's chemical shift. For instance, the proton signal at δ ~3.3 ppm would correlate to the carbon signal at δ ~36 ppm, confirming the Cα-Hα assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment shows correlations between protons and carbons separated by two or three bonds (²J_CH and ³J_CH). This is crucial for connecting different spin systems. researchgate.net For example, the protons of the α-methylene group would show a correlation to the C-4 and C-3 carbons of the quinoline ring, unequivocally establishing the attachment point of the phenylethyl side chain. ijpsdronline.com

The phenylethyl side chain of this compound is not rigid. Rotation can occur around the C4-Cα and Cα-Cβ single bonds, leading to multiple possible conformations in solution. Dynamic NMR (DNMR) spectroscopy is the technique used to study such processes. libretexts.org By recording NMR spectra over a range of temperatures, it is possible to observe changes in the appearance of the signals. researchgate.net

At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. Upon cooling, the rotation slows down. If the energy barrier to rotation is high enough, the exchange rate may become slow enough to allow for the observation of distinct signals for each populated conformer. pitt.edumdpi.com Analysis of the spectra at different temperatures can provide the rate constants for the exchange process and the activation energy (rotational barrier). researchgate.net For this compound, DNMR could quantify the rotational barriers of the phenylethyl group, providing insight into its conformational preferences. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. bohrium.com

A single-crystal X-ray diffraction study of this compound would reveal its precise three-dimensional geometry. While a specific structure for the title compound is not found in the searched literature, analysis of related quinoline derivatives provides a clear picture of what to expect. nih.govmdpi.com For instance, studies on other 4-substituted quinolines show that the quinoline ring system is largely planar, and these planar units often engage in π–π stacking interactions in the crystal lattice. mdpi.comresearchgate.net The crystal packing would also be influenced by weaker C-H···π interactions between molecules.

To illustrate the type of data obtained, the crystallographic information for a related compound, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, is presented.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Quinoline Derivative (Data for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline)

Parameter Value Reference
Crystal System Monoclinic openaccessjournals.com
Space Group P2₁/n openaccessjournals.com
a (Å) 20.795 (8) openaccessjournals.com
b (Å) 7.484 (2) openaccessjournals.com
c (Å) 10.787 (2) openaccessjournals.com
β (°) 93.96 (2) openaccessjournals.com

The nitrogen atom in the quinoline ring is basic (pKa of quinolinium ion is ~4.9) and can act as a hydrogen bond acceptor or be protonated by a sufficiently strong acid to form a salt. mdpi.com Co-crystallization is a technique where a target molecule (the API) and a co-former are crystallized together in a specific stoichiometric ratio to form a new crystalline solid. rsc.org This can be used to modify the physicochemical properties of the compound.

Studies on quinoline and its derivatives have shown that they readily form salts and co-crystals with various carboxylic acids. rsc.orgresearchgate.netrsc.orgtubitak.gov.tr The outcome—whether a salt (with proton transfer) or a co-crystal (neutral components)—is often predicted by the difference in pKa values (the "ΔpKa rule") between the basic quinoline and the acidic co-former. rsc.org An experimental screen for this compound with various co-formers (like fumaric acid, benzoic acid, etc.) could be performed using techniques like solution-based crystallization or grinding to explore new solid forms. researchgate.nettubitak.gov.tr

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used in synthetic chemistry to confirm the identity of products and to monitor the progress of a reaction. nih.gov

In the synthesis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. frontiersin.orgresearchgate.net By taking small aliquots from the reaction mixture over time, a chemist can monitor the disappearance of the starting materials and the appearance of the product, which would have a specific molecular weight and therefore a characteristic m/z value. The expected [M+H]⁺ ion for this compound (C₁₇H₁₅N, M.W. = 233.31) would be observed at m/z 234.32. This allows for the rapid optimization of reaction conditions such as temperature, time, and catalyst loading. researchgate.net

Furthermore, LC-MS can help identify reaction intermediates or byproducts. frontiersin.org If an unexpected peak appears in the chromatogram, its mass can provide crucial clues about its structure, helping to understand the reaction mechanism and troubleshoot any issues.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C₁₇H₁₅N. HRMS analysis, typically using an Orbitrap or a time-of-flight (TOF) analyzer, would be used to verify this composition. mdpi.com

The analysis of the protonated molecule, [M+H]⁺, provides a highly accurate mass measurement that can distinguish it from other compounds with the same nominal mass. The expected HRMS data is crucial for unequivocal identification in complex mixtures or for confirming the product of a chemical synthesis.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Species Molecular Formula Calculated m/z
[M]⁺ C₁₇H₁₅N 233.1204
[M+H]⁺ C₁₇H₁₆N⁺ 234.1283

Note: The table contains theoretically calculated values based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion—in this case, the protonated molecule [M+H]⁺ of this compound—and analyzing the resulting product ions. While specific experimental data for this compound is not widely published, the fragmentation pathway can be predicted based on the known behavior of phenylethyl and quinoline moieties.

The primary fragmentation is expected to occur at the C-C bond of the ethyl bridge, specifically the benzylic bond, which is the weakest point in the aliphatic chain. This cleavage leads to the formation of highly stable resonance-stabilized cations.

Key Fragmentation Steps:

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the two CH₂ groups, leading to the formation of the quinolin-4-ylmethyl cation at m/z 142 and a neutral phenylmethyl radical.

Tropylium (B1234903) Ion Formation: A common fragmentation for phenylethyl groups involves a rearrangement to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91. This occurs via cleavage of the bond between the quinoline ring and the ethyl group, followed by rearrangement of the resulting phenylethyl cation.

Quinoline Ring Fragments: Further fragmentation of the quinoline-containing ions can occur, though the aromatic quinoline system is relatively stable.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Structure/Loss Fragmentation Pathway
234.13 142.06 [C₁₀H₈N]⁺ Loss of C₇H₈ (Toluene)

Note: This table is based on established fragmentation patterns of related chemical structures.

Vibrational Spectroscopy (IR, Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ontosight.ai These methods are excellent for identifying functional groups and characterizing the types of chemical bonds present. researchgate.netnih.gov The spectra of this compound are dominated by the vibrations of the quinoline and phenyl aromatic rings, as well as the aliphatic ethyl linker.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which excites vibrational modes that cause a change in the dipole moment. arabjchem.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the molecule's polarizability. researchgate.net

The key vibrational modes for this compound include:

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

Aromatic C=C and C=N stretching: A series of characteristic peaks in the 1400-1650 cm⁻¹ region, often referred to as the "fingerprint" region for aromatic compounds. dergipark.org.tr

C-H bending modes: Both in-plane and out-of-plane bending vibrations for the aromatic rings occur at lower wavenumbers.

Table 3: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment
3100-3000 Medium-Weak Medium Aromatic C-H Stretch (Quinoline & Phenyl)
2965-2850 Medium Medium Aliphatic C-H Stretch (-CH₂-CH₂-)
~1620 Medium Strong Quinoline Ring C=C/C=N Stretch
~1590 Strong Strong Aromatic Ring Skeletal Vibration
~1500 Strong Medium Aromatic Ring Skeletal Vibration
~1450 Medium Medium CH₂ Scissoring

Note: This table represents typical frequency ranges for the assigned functional groups and vibrations based on data from analogous quinoline and phenylethyl compounds.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy provides insight into the photophysical properties of a molecule by examining the transitions between electronic energy levels upon absorption or emission of light. researchgate.net Quinoline and its derivatives are well-known for their absorption in the ultraviolet (UV) region and, in many cases, their fluorescence. nih.govmdpi.com

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the quinoline chromophore. The phenylethyl group is connected via a saturated aliphatic linker, which electronically isolates it from the quinoline π-system. Therefore, its absorption spectrum would closely resemble that of other 4-alkylquinolines. The spectrum typically shows strong absorption bands corresponding to π→π* transitions within the aromatic quinoline ring.

Emission (Fluorescence) Spectroscopy: Many quinoline derivatives are fluorescent, emitting light after being excited to a higher electronic state. cdnsciencepub.comresearchgate.net The fluorescence spectrum is typically a mirror image of the lowest-energy absorption band and is red-shifted (occurs at a longer wavelength) relative to the absorption. The fluorescence properties can be influenced by the solvent polarity.

Table 4: Predicted Photophysical Properties of this compound in a Nonpolar Solvent

Property Wavelength Range (nm) Transition Type
Absorption (λ_abs) ~280 - 320 π→π*

Note: The values in this table are estimates based on the known photophysical properties of the quinoline chromophore.

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of 4-(2-Phenylethyl)quinoline's behavior over time. nih.gov These simulations are crucial for exploring the conformational landscape of the molecule, which arises from the rotation around single bonds. scribd.com The flexible phenylethyl side chain can adopt various orientations relative to the rigid quinoline (B57606) core, and MD simulations can identify the most probable and energetically favorable conformations, such as anti and gauche forms. libretexts.org

MD simulations are also instrumental in studying intermolecular interactions. researchgate.net They can model how molecules of this compound interact with each other in a condensed phase or how they bind to a biological target. nih.gov These simulations provide insights into the stability of protein-ligand complexes, revealing key interactions like hydrogen bonds and hydrophobic contacts that are essential for biological activity. nih.govrsc.org

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic properties, which aids in the characterization of this compound. Time-dependent DFT (TD-DFT) calculations can be used to simulate UV-Vis absorption spectra, providing information about electronic transitions. nih.govmdpi.com

Furthermore, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and the vibrational frequencies in Infrared (IR) spectra can be calculated using DFT. nih.govresearchgate.net For instance, in related quinoline structures, the characteristic proton signals, such as those for the quinoline and phenyl rings, and the methylene (B1212753) protons of the phenylethyl group, can be predicted and compared with experimental data for structural verification. smolecule.com

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify the transition states and intermediates of a reaction, providing a detailed picture of the reaction pathway. researchgate.net This is particularly useful for predicting the feasibility of synthetic routes and for understanding the regioselectivity and stereoselectivity of reactions. For example, DFT calculations can be used to investigate the cyclization steps in the synthesis of the quinoline core. acs.org

Ligand-Protein Docking Simulations for Biological Target Prediction (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov For this compound, docking simulations can identify potential biological targets by virtually screening it against a library of protein structures. ontosight.ai These simulations provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site of a protein. mdpi.comresearchgate.net

Following docking, molecular dynamics simulations can be performed on the ligand-protein complex to assess its stability and to observe the dynamic nature of the interactions over time. rsc.org These studies are crucial for understanding the mechanistic basis of the biological activity of quinoline derivatives and for designing more potent and selective inhibitors for therapeutic targets like kinases or proteases. nih.govnih.gov

Investigation of Biological Activities: Mechanistic Insights in Vitro Focus

Enzyme Inhibition Studies and Kinetic Analysis (In Vitro)

No studies detailing the specific enzyme targets of 4-(2-Phenylethyl)quinoline or the kinetics of such interactions have been identified.

Identification of Specific Enzyme Targets

Data unavailable.

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive)

Data unavailable.

Receptor Binding and Modulation Mechanisms (In Vitro)

There is currently no available data from in vitro assays on the receptor binding profile of this compound.

Radioligand Binding Assays for Receptor Affinity

Data unavailable.

Functional Assays for Agonism or Antagonism

Data unavailable.

Cellular Pathway Perturbation in Model Systems (Non-Human Cell Lines)

No studies have been found that investigate the effects of this compound on cellular pathways in non-human cell line models.

Molecular Docking and Ligand-Target Interaction Analysis

While molecular docking is a common approach to predict the binding of small molecules to protein targets, specific computational studies detailing the binding poses and interactions of this compound with any particular biological target are not available in the public domain. Such studies would be instrumental in hypothesizing its mechanism of action and guiding further experimental validation.

Consistent with the absence of computational predictions, there are no published experimental studies that validate the binding of this compound to a specific molecular target. Research employing techniques such as site-directed mutagenesis to identify key interacting amino acid residues or direct binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to quantify binding affinity has not been reported for this compound.

Derivatives and Analogues of 4 2 Phenylethyl Quinoline

Design and Synthesis of Substituted 4-(2-Phenylethyl)quinoline Derivatives

The rational design of substituted this compound derivatives involves the strategic introduction of various functional groups onto either the quinoline (B57606) ring system or the phenylethyl side chain. The goal of such modifications is to modulate properties like solubility, metabolic stability, and interaction with biological targets. The synthesis of these derivatives leverages well-established methodologies in heterocyclic chemistry.

Several classical and modern synthetic routes can be adapted to produce substituted 4-(2-phenylethyl)quinolines. These methods often begin with the construction of the core quinoline ring, followed by modifications.

Key Synthetic Strategies for the Quinoline Scaffold:

Synthesis MethodDescriptionApplicability to this compound Derivatives
Doebner-von Miller Reaction A reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst and an oxidizing agent. nih.govCan be used to construct the quinoline core with pre-existing substituents on the aniline precursor.
Gould-Jacobs Reaction This multi-step reaction starts with an aniline and diethyl ethoxymethylenemalonate to form 4-hydroxyquinoline (B1666331) derivatives, which can be further modified. nih.govUseful for creating derivatives with a hydroxyl group at the C4 position, which can then be displaced or modified.
Pfitzinger Reaction Involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group to yield quinoline-4-carboxylic acids. nih.govAllows for the introduction of a carboxylic acid group at the C4 position, a versatile handle for further functionalization.
Metal-Catalyzed Cyclizations Modern methods using catalysts like copper, nickel, or silver can facilitate the efficient one-pot synthesis of polysubstituted quinolines from various precursors. nih.govmdpi.comOffer high yields and regioselectivity, enabling the synthesis of complex derivatives under milder conditions. nih.gov

For instance, to synthesize a derivative with a substituent on the benzene (B151609) ring of the quinoline core, one could start with a correspondingly substituted aniline in a Doebner-von Miller or Gould-Jacobs reaction. To modify the phenylethyl side chain, derivatization might occur before its attachment to the quinoline nucleus or through functionalization of the pre-formed this compound molecule.

Exploration of Diverse Structural Scaffolds Based on the this compound Core

The this compound structure is not only a target for simple substitution but also a building block for more complex, fused heterocyclic systems. By treating the core as a scaffold, chemists can construct novel molecular architectures with unique three-dimensional shapes and properties.

This exploration can lead to the creation of fused ring systems where additional heterocyclic rings are annulated to the quinoline core. Such modifications can drastically alter the molecule's shape, rigidity, and electronic properties.

Examples of Fused Quinoline Scaffolds:

Pyranoquinolines : Formed by adding a pyran ring to the quinoline structure. nih.gov

Pyridoquinolines : Result from the fusion of a pyridine (B92270) ring. nih.gov

Furoquinolines : Involve the annulation of a furan (B31954) ring. nih.gov

Pyrazolo[4,3-f]quinolines : A class of compounds where a pyrazole (B372694) ring is fused to the 'f' face of the quinoline system. mdpi.com

These new scaffolds can be synthesized by reacting substituted this compound precursors with appropriate reagents to build the additional rings. For example, a derivative with reactive functional groups at adjacent positions on the quinoline ring could serve as a starting point for cyclization reactions to form a new fused ring. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies of Derivatives (Mechanistic Context)

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications to the this compound core influence its biological activity. By synthesizing a library of related compounds and evaluating their effects in biological assays, researchers can identify key molecular features responsible for a desired outcome. While specific SAR data for this compound is not extensively documented, principles can be inferred from studies on other quinoline classes, such as antimalarial and anticancer agents. pharmacy180.comresearchgate.netnih.gov

Key SAR Insights from General Quinoline Chemistry:

Position on Quinoline RingType of SubstituentGeneral Effect on Biological ActivityMechanistic Implication
C2-Position Bulky aryl groupsCan enhance activity. austinpublishinggroup.comMay improve binding affinity to target proteins through additional hydrophobic or pi-stacking interactions.
C4-Position Side Chain Nature and length of the side chainCritical for activity; modifications to the terminal amine group and chain length significantly alter potency. pharmacy180.comThe side chain often plays a crucial role in interacting with specific residues within a binding pocket or altering physicochemical properties like cell permeability.
C7-Position Electron-withdrawing groups (e.g., -Cl)Often essential for optimal activity in antimalarial quinolines like Chloroquine. youtube.comModifies the electron density of the quinoline ring system, which can affect its ability to interact with biological targets such as heme. youtube.com

In the context of this compound, SAR studies would involve synthesizing derivatives with substitutions at various positions. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring of the side chain or to the benzo part of the quinoline core could be explored. The length and flexibility of the ethyl linker could also be modified. These studies help to build a predictive model for designing more potent and selective compounds. Remarkably, similar SAR has been observed for quinoline derivatives in both antiprion and antimalarial contexts, suggesting that some molecular targets may overlap. nih.gov

Stereochemical Considerations in Derivative Synthesis and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of quinoline derivatives. The introduction of chiral centers during the synthesis of derivatives of this compound necessitates careful consideration of the different stereoisomers that may be formed.

A chiral center could be created by:

Adding a substituent to the ethyl linker between the two rings.

Introducing a substituent that makes one of the ring atoms a stereocenter.

Different enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images) of a chiral derivative can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another.

A notable example from the broader quinoline family is the antimalarial drug chloroquine, where the D-isomer is reported to be less toxic than its L-isomer, highlighting the importance of stereochemistry in drug safety and efficacy. pharmacy180.com

The synthesis of stereochemically pure derivatives often requires asymmetric synthesis techniques or the separation of a racemic mixture. The separation can be achieved using methods like chiral chromatography or by using a chiral derivatizing reagent to form diastereomers that can be separated by standard chromatographic techniques. researchgate.net Therefore, controlling and defining the stereochemistry of new this compound derivatives is a critical aspect of their development.

Advanced Applications in Chemical and Materials Sciences

Supramolecular Chemistry and Host-Guest Systems

The unique structural and electronic properties of the quinoline (B57606) ring make it a valuable component in the design of complex supramolecular architectures. The nitrogen atom's lone pair of electrons and the aromatic system's capacity for π-π stacking interactions are key features that drive its use in host-guest chemistry.

Design of Molecular Receptors Incorporating Quinoline Moieties

Molecular receptors designed with quinoline units can exhibit selective binding capabilities for various guest molecules. The nitrogen atom can act as a hydrogen bond acceptor, while the planar aromatic structure allows for intercalation and π-stacking interactions. In the context of 4-(2-Phenylethyl)quinoline, the phenylethyl group could introduce additional van der Waals interactions and dictate the geometry of the binding cavity, potentially leading to selectivity for specific guests.

While no molecular receptors explicitly incorporating this compound have been detailed in available research, the general principles of quinoline-based receptor design are well-established. For instance, quinoline derivatives have been used to create receptors for anions and metal ions. The phenylethyl substituent in this compound could offer a hydrophobic pocket, making it a candidate for binding neutral organic molecules.

Table 1: Potential Interactions in a Hypothetical this compound-Based Molecular Receptor

Interaction TypeContributing MoietyPotential Guest Molecules
Hydrogen BondingQuinoline NitrogenProtic molecules, Anions
π-π StackingQuinoline and Phenyl RingsAromatic compounds
Hydrophobic InteractionsPhenylethyl GroupAliphatic and aromatic molecules
van der Waals ForcesEntire MoleculeVarious small molecules

Self-Assembly Processes and Nanostructure Formation

The self-assembly of molecules into well-defined nanostructures is a cornerstone of modern materials science. Quinoline derivatives are known to form supramolecular gels and other ordered assemblies through a combination of hydrogen bonding and π-π stacking. bohrium.commdpi.comnih.govnih.gov The presence of the extended phenylethyl group in this compound could significantly influence its self-assembly behavior, potentially leading to the formation of unique nanostructures like nanofibers, vesicles, or nanotubes. These structures arise from the delicate balance of intermolecular forces, and the specific architecture of this compound would play a crucial role in determining the final morphology.

Materials Science Applications

The photophysical and electronic properties of the quinoline core make it a promising candidate for the development of advanced functional materials.

Development of Functional Organic Materials (e.g., sensors, optoelectronics)

Quinoline derivatives are widely explored for their applications in organic light-emitting diodes (OLEDs) and chemical sensors. oled-intermediates.commdpi.comresearchgate.netrsc.orgresearchgate.net Their fluorescence properties, which can be tuned by substitution, are central to these applications. The quinoline ring system often exhibits high thermal and chemical stability, which is desirable for optoelectronic devices. mdpi.com

While the specific photophysical properties of this compound have not been extensively reported, related quinoline derivatives have shown promise as fluorescent probes for the detection of metal ions and other analytes. nanobioletters.comrsc.orgrsc.org The phenylethyl group could modulate the electronic properties of the quinoline core, potentially leading to materials with tailored absorption and emission spectra suitable for specific sensor or optoelectronic applications.

Incorporation into Polymeric Matrices for Enhanced Properties

Incorporating quinoline moieties into polymer backbones or as pendant groups can impart desirable properties to the resulting materials. For example, quinoline-containing polymers have been investigated for their potential in drug delivery and as antimicrobial agents. nih.gov The incorporation of this compound into a polymeric matrix could enhance the thermal stability, modify the refractive index, or introduce specific binding sites for sensing applications. The phenylethyl group might also improve the processability and solubility of the polymer in organic solvents.

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom in the quinoline ring makes it an excellent ligand for coordinating with a wide range of metal ions. The resulting metal complexes have found applications in various catalytic processes.

The coordination of this compound to a metal center would be expected to occur through the nitrogen atom. The phenylethyl substituent could influence the steric and electronic environment around the metal, thereby affecting the catalytic activity and selectivity of the complex. For instance, the bulky phenylethyl group might create a specific chiral environment, which could be beneficial in asymmetric catalysis.

Quinoline-based ligands have been employed in a variety of metal-catalyzed reactions, including hydrogenation and cross-coupling reactions. pku.edu.cnbohrium.comnih.govnih.gov While there is no specific data on the catalytic applications of this compound complexes, the general utility of quinoline ligands suggests that its metal complexes could be active catalysts for a range of organic transformations.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

MetalPotential Reaction TypeRole of this compound Ligand
PalladiumCross-coupling reactions (e.g., Suzuki, Heck)Stabilize the metal center, influence selectivity
RhodiumHydrogenation, HydroformylationControl reactivity and regioselectivity
RutheniumMetathesis, HydrogenationProvide steric bulk, create chiral environment
CopperOxidation, Click ChemistryModulate redox potential, enhance stability

Design of Metal Complexes with this compound Ligands

The design of metal complexes utilizing this compound as a ligand is governed by the interplay of steric and electronic effects inherent to this particular quinoline derivative. researchgate.net The nitrogen atom of the quinoline ring serves as a primary coordination site for a wide array of transition metals. researchgate.net The phenylethyl substituent at the 4-position introduces significant steric bulk in proximity to the metal center, which can influence the coordination geometry and the number of ligands that can be accommodated.

The coordination of this compound to a metal ion is expected to result in the formation of complexes with distinct structural features. For instance, in square planar or octahedral geometries, the phenylethyl group may orient itself to minimize steric clashes with other ligands, potentially leading to distorted coordination spheres. nih.gov This steric hindrance can also be exploited to create coordinatively unsaturated metal centers, which are often desirable in catalytic applications.

The electronic properties of the this compound ligand also play a crucial role in the stability and reactivity of its metal complexes. The phenylethyl group is generally considered to be electron-donating, which can increase the electron density on the quinoline nitrogen. This enhanced basicity can lead to stronger metal-ligand bonds and increased stability of the resulting complexes. The specific metal ion and its preferred coordination number and geometry will ultimately dictate the final structure of the complex.

Table 1: Predicted Coordination Geometries of Metal Complexes with this compound

Metal IonTypical Coordination NumberPredicted Geometry with this compoundPotential Influence of Phenylethyl Group
Pd(II)4Distorted Square PlanarSteric hindrance may favor monoligation or enforce a twisted geometry.
Pt(II)4Distorted Square PlanarSimilar to Pd(II), with potential for altered bond angles.
Ru(II)6Distorted OctahedralThe bulky substituent could influence the disposition of other ligands.
Cu(II)4 or 6Distorted Square Planar or OctahedralFlexible coordination geometry may be further influenced by steric demands.
Co(II)4 or 6Distorted Tetrahedral or OctahedralSteric crowding could favor lower coordination numbers.

This table presents hypothetical predictions based on the known coordination chemistry of quinoline derivatives and the anticipated steric and electronic effects of the 4-(2-phenylethyl) substituent.

Catalytic Activity of Quinoline-Based Metal Complexes

Metal complexes incorporating quinoline-based ligands are known to exhibit significant catalytic activity in a variety of organic transformations. colab.ws These reactions include, but are not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic performance of these complexes is intimately linked to the electronic and steric properties of the quinoline ligand. researchgate.net

The introduction of the 4-(2-phenylethyl) substituent is expected to modulate the catalytic activity of the corresponding metal complexes in several ways. The electron-donating nature of the phenylethyl group can enhance the catalytic activity of the metal center by increasing its electron density, which can be beneficial for oxidative addition steps in catalytic cycles. Conversely, the significant steric bulk of this substituent can influence the selectivity of the catalytic reaction by controlling the access of substrates to the metal's active site. nih.gov

For example, in hydrogenation reactions, the steric profile of the this compound ligand could lead to enhanced enantioselectivity if a chiral metal center is employed. In polymerization reactions, the steric hindrance might influence the rate of monomer insertion and the properties of the resulting polymer.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound

Catalytic ReactionMetal CenterPotential Role of this compound Ligand
HydrogenationRu, Rh, IrSteric bulk may influence substrate approach and enantioselectivity.
HydrosilylationPt, RhElectronic effects could modify the rate of oxidative addition.
C-C CouplingPd, NiSteric hindrance can affect the rate of reductive elimination and catalyst stability.
OxidationCu, Co, MnThe ligand can stabilize different oxidation states of the metal center.

This table outlines potential catalytic applications based on the known catalytic activity of other quinoline-based metal complexes.

Electrochemical Behavior and Redox Applications

The electrochemical properties of quinoline and its derivatives are of significant interest for applications in areas such as sensing, energy storage, and electrocatalysis. The quinoline core can undergo both reduction and oxidation processes, and the potentials at which these events occur are sensitive to the nature and position of substituents on the quinoline ring.

The 4-(2-phenylethyl) substituent is anticipated to influence the electrochemical behavior of the parent quinoline molecule. As an electron-donating group, the phenylethyl moiety would be expected to make the quinoline ring more electron-rich. This increased electron density should render the molecule easier to oxidize and more difficult to reduce. Consequently, a shift to less positive oxidation potentials and more negative reduction potentials would be predicted compared to unsubstituted quinoline.

Metal complexes of this compound are also expected to exhibit interesting redox behavior. The ligand can influence the redox potential of the metal center, thereby tuning the electrochemical properties of the entire complex. This tunability is crucial for the design of materials for applications such as redox-active sensors, electrocatalysts, and components in molecular electronics. For example, by modifying the redox potential of a metal center, the catalytic efficiency of an electrocatalyst for a specific reaction can be optimized.

Table 3: Predicted Electrochemical Properties of this compound and its Metal Complexes

Compound/ComplexRedox ProcessPredicted Effect of 4-(2-Phenylethyl) Substituent
This compoundOxidationLower oxidation potential compared to quinoline.
This compoundReductionMore negative reduction potential compared to quinoline.
[M(this compound)n]Metal-centered redoxShift in redox potential due to electronic donation from the ligand.
[M(this compound)n]Ligand-centered redoxPotentials influenced by coordination to the metal center.

This table provides a qualitative prediction of the electrochemical behavior based on the electronic effects of the phenylethyl substituent.

Future Directions and Emerging Research Avenues for 4 2 Phenylethyl Quinoline

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of 4-(2-Phenylethyl)quinoline presents a unique framework for future scientific exploration. As research methodologies evolve, several emerging avenues promise to unlock the full potential of this compound and its derivatives. These future directions focus on integrating advanced computational tools, innovative synthetic chemistry, novel biological investigations, sustainable practices, and sophisticated analytical techniques to accelerate the discovery and development of next-generation quinoline-based agents.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Phenylethyl)quinoline, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves methods such as Friedländer synthesis or oxidative cyclization reactions . For example, analogous quinoline derivatives are synthesized by reacting aminobenzaldehyde precursors with ketones under controlled conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) are often required for cyclization .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate intermediate formation .
    Optimization involves iterative adjustments to these parameters, monitored via TLC or HPLC, to maximize yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in quinoline derivatives resonate between δ 7.5–9.0 ppm, with splitting patterns indicating substitution patterns .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, with fragmentation patterns aiding in structural elucidation .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced biological activity?

  • Molecular docking : Used to predict binding interactions with target proteins (e.g., COX-2 or acetylcholinesterase). For example, quinoline derivatives with para-substituted sulfonyl groups show strong hydrogen bonding with Arg513 and Phe518 in COX-2’s active site .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity. Hydrophobic substituents at the 2-position improve blood-brain barrier penetration in neuroactive compounds .
  • MD simulations : Assess binding stability over time, identifying key residues for mutagenesis studies .

Q. How should researchers address contradictions in biological activity data for quinoline derivatives?

  • Dose-response validation : Re-evaluate IC50_{50} values across multiple assays (e.g., enzymatic vs. cell-based) to rule off-target effects .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess whether inactive metabolites explain discrepancies in vitro vs. in vivo results .
  • Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., methyl vs. ethyl groups) to isolate critical pharmacophores .

Q. What strategies mitigate the lack of ecotoxicity data for this compound in environmental risk assessments?

  • Read-across approaches : Use data from structurally similar compounds (e.g., 4-chloroquinoline) to estimate persistence and bioaccumulation potential .
  • In silico prediction tools : Tools like EPI Suite predict logP (lipophilicity) and biodegradability, which correlate with ecotoxicity .
  • Microcosm studies : Simulate environmental degradation in soil/water systems, measuring half-life under varying pH and microbial conditions .

Q. How can reaction selectivity be improved in the synthesis of this compound analogs?

  • Protecting groups : Temporarily block reactive sites (e.g., amino or hydroxyl groups) to prevent undesired side reactions .
  • Flow chemistry : Enhances control over reaction kinetics, reducing byproduct formation in multi-step syntheses .
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) achieve enantioselective cyclization for stereochemically complex derivatives .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Quinoline Derivative Synthesis

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–120°CHigher temps favor cyclization
SolventDMF or THFPolar solvents enhance solubility
Catalystp-TsOH or FeCl3_3Acidic catalysts accelerate steps

Q. Table 2. Computational Tools for SAR Studies

ToolApplicationExample OutcomeReference
AutoDock VinaDocking to COX-2Identified key H-bond interactions
Schrödinger QikPropADME predictionPredicted BBB permeability
GROMACSMD simulations of protein-ligand complexesStability of binding over 100 ns

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.